molecular formula C16H19F3N6 B6444681 N,N-dimethyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-amine CAS No. 2549009-25-6

N,N-dimethyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-amine

Cat. No.: B6444681
CAS No.: 2549009-25-6
M. Wt: 352.36 g/mol
InChI Key: KWJHVOVRXJTZKZ-UHFFFAOYSA-N
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Description

The compound N,N-dimethyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-amine features a pyridazine core substituted at position 3 with a dimethylamine group and at position 6 with a piperazine ring. The piperazine is further functionalized with a 3-(trifluoromethyl)pyridin-2-yl moiety. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features suggest relevance to medicinal chemistry, particularly in antimalarial or central nervous system (CNS) drug discovery, given the prevalence of piperazine and pyridazine motifs in such contexts .

Properties

IUPAC Name

N,N-dimethyl-6-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N6/c1-23(2)13-5-6-14(22-21-13)24-8-10-25(11-9-24)15-12(16(17,18)19)4-3-7-20-15/h3-7H,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJHVOVRXJTZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Similarities and Key Differences

The following compounds share structural homology with the target molecule, differing primarily in their core scaffolds, piperazine substituents, and functional groups:

Compound Name (Reference) Core Structure Piperazine Substituent Molecular Weight (g/mol) Notable Features
Target Compound Pyridazine 3-(Trifluoromethyl)pyridin-2-yl ~365 (calculated) High lipophilicity due to CF₃ group
N,N-dimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine Pyridazine 6-Methylpyrazin-2-yl 406 ([M+H]⁺) Pyrazine substituent may reduce metabolic stability
N-[1-(3,4-Difluorobenzyl)-4-piperidinyl]-6-(trifluoromethyl)-3-pyridazinamine Pyridazine 3,4-Difluorobenzyl Not reported Benzyl substitution introduces aromatic π-π interactions
Dimethyl-{6-[4-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine Pyridine 4-(4-Methylpiperazinylmethyl)phenyl 468 Methylpiperazine enhances solubility
N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine Cyclopentane 3-(Trifluoromethyl)phenyl 496 ([M+H]⁺) Cyclopentane core and amide linkage alter conformation

Physicochemical and Pharmacological Implications

Trifluoromethylpyridine vs. Pyrazine-containing analogs (e.g., ) may exhibit faster metabolic clearance due to oxidative degradation of the pyrazine ring .

Methylpiperazine derivatives () improve solubility via protonation at physiological pH, a feature absent in the target compound’s unmodified piperazine .

Core Scaffold Variations :

  • Pyridazine cores (target, ) favor planar geometries, whereas cyclopentane or pyridine cores () introduce conformational rigidity or expanded π-systems, respectively. These differences influence binding to flat or pocket-like enzyme active sites .

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